GF109

Descripción general

Descripción

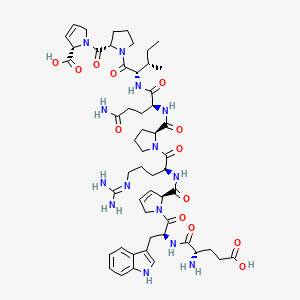

GF109 is a complex peptide compound It is composed of multiple amino acids, including L-glutamic acid, L-tryptophan, L-arginine, L-proline, L-glutamine, and L-isoleucine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GF109 involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) under controlled conditions. After the coupling reactions, the protecting groups are removed to yield the final peptide compound.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method facilitates purification and minimizes side reactions, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

GF109 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products Formed

Oxidation: Oxindole derivatives from tryptophan oxidation.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Research

- GF109203X has been extensively studied for its anti-cancer properties. Research indicates that it can suppress metastasis and induce apoptosis in hepatocellular carcinoma cells by inhibiting PKC-mediated signaling pathways. A study demonstrated that GF109203X effectively reduced cancer cell migration and invasion in vitro and in vivo, suggesting its potential as a therapeutic agent for liver cancer treatment .

-

Bone Metabolism

- In the context of osteoclastogenesis, GF109203X has shown promise in attenuating RANKL-induced osteoclast differentiation. A study using a mouse model indicated that treatment with GF109203X led to a significant reduction in osteoclast numbers and inflammatory responses associated with particle-induced osteolysis. The compound's ability to inhibit RANKL expression suggests its potential application in treating osteolytic diseases such as osteoporosis .

-

Neurobiology

- GF109203X has been utilized to investigate the modulation of neurotransmitter receptors. For instance, it was found to influence the average open time of GABA-A receptor channels in hippocampal granule cells, indicating its role in neuropharmacological studies focused on synaptic transmission and plasticity .

- Inflammation

Case Study 1: Hepatocellular Carcinoma

In a study conducted by Yuan et al., GF109203X was administered to hepatocellular carcinoma cell lines. The results revealed a marked reduction in cell viability and an increase in apoptosis rates compared to control groups. This study highlights the compound's potential as a targeted therapy for liver cancer .

Case Study 2: Osteolytic Disease

A recent investigation into the effects of GF109203X on osteoclastogenesis demonstrated that it significantly decreased the number of osteoclasts in a mouse model of particle-induced bone erosion. Histological analyses showed reduced bone resorption pits and lower levels of inflammatory markers, supporting the compound's therapeutic potential in managing osteoporosis and other bone disorders .

Data Tables

Mecanismo De Acción

The mechanism of action of GF109 involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(((S)-1-(L-glutamyl-L-tryptophyl)-2,5-dihydro-1H-pyrrole-2-carbonyl)-L-arginyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Similar structure with leucine instead of isoleucine.

(S)-1-(((S)-1-(L-glutamyl-L-tryptophyl)-2,5-dihydro-1H-pyrrole-2-carbonyl)-L-arginyl-L-prolyl-L-glutaminyl-L-valyl-L-prolyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Similar structure with valine instead of isoleucine.

Uniqueness

The uniqueness of GF109 lies in its specific sequence of amino acids, which imparts unique structural and functional properties. This sequence can influence its binding affinity to targets, stability, and overall bioactivity.

Propiedades

Número CAS |

79873-93-1 |

|---|---|

Fórmula molecular |

C53H74N14O13 |

Peso molecular |

1115.2 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid |

InChI |

InChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58)/t29-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 |

Clave InChI |

DELQHVDKODCAJT-AXPLDACSSA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CC=C[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4C=CCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GF 109; GF-109; GF109; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.